molecular formula C13H14ClN3O2 B7951057 Ethyl 5-amino-4-chloro-1-(p-tolyl)pyrazole-3-carboxylate

Ethyl 5-amino-4-chloro-1-(p-tolyl)pyrazole-3-carboxylate

Cat. No.: B7951057
M. Wt: 279.72 g/mol
InChI Key: CQSHVYKYIGDQOV-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name for this compound is ethyl 5-amino-4-chloro-1-(4-methylphenyl)pyrazole-3-carboxylate . This nomenclature adheres to the priority rules for numbering pyrazole substituents, where the carboxylate group at position 3 receives higher priority over the amino and chloro groups. The p-tolyl group (4-methylphenyl) at position 1 is designated as a substituent rather than part of the parent pyrazole system.

Isomeric possibilities arise from positional and tautomeric variations. Positional isomerism could occur if the chloro and amino groups exchange positions (e.g., 4-amino-5-chloro derivatives), though such isomers are not reported in the literature for this specific compound. Tautomerism, common in pyrazoles due to proton shifts between nitrogen atoms, is suppressed here due to the electron-withdrawing carboxylate group and the steric bulk of the p-tolyl substituent, which stabilize the observed tautomeric form.

X-ray Crystallographic Analysis of Solid-State Configuration

While direct X-ray crystallographic data for ethyl 5-amino-4-chloro-1-(p-tolyl)pyrazole-3-carboxylate is unavailable, insights can be drawn from structurally analogous pyrazole derivatives. For example, ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate crystallizes in a triclinic system with space group P1̅ and unit cell parameters a = 10.4031(5) Å, b = 11.3191(5) Å, c = 13.2540(6) Å, α = 97.666(2)°, β = 102.252(2)°, and γ = 110.182(2)°. The asymmetric unit contains two independent molecules stabilized by eight intermolecular hydrogen bonds, primarily involving NH⋯O and CH⋯O interactions.

For the target compound, the p-tolyl group’s methyl substituent likely induces steric effects, altering crystal packing compared to nitro-substituted analogs. Hydrogen bonding between the amino group and carboxylate oxygen could dominate the solid-state architecture, with potential π-π stacking between aromatic rings.

Comparative Spectroscopic Profiling

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key IR absorptions for related pyrazole carboxylates include:

  • NH₂ stretching : 3385–3264 cm⁻¹
  • C=O stretching (ester) : 1713 cm⁻¹
  • C=N (pyrazole ring) : 1612 cm⁻¹
  • C-Cl stretching : ~750 cm⁻¹ (estimated)

The absence of strong NH stretches in the target compound’s IR spectrum would confirm the amino group’s involvement in hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (DMSO-d₆) :

    • Ethyl group: δ 1.3 ppm (triplet, CH₃), δ 4.3 ppm (quartet, CH₂)
    • Aromatic protons: δ 7.6–8.8 ppm (multiplet, p-tolyl and pyrazole CH)
    • NH₂: δ 9.0 ppm (singlet, exchangeable with D₂O)
  • ¹³C NMR :

    • Ethyl carbons: δ 13.7 ppm (CH₃), δ 61.6 ppm (CH₂)
    • Carboxylate carbonyl: δ 162.3 ppm
    • Pyrazole carbons: δ 110–152 ppm (aromatic and heterocyclic carbons)
Mass Spectrometry (MS)

The molecular ion peak at m/z 279.72 corresponds to the molecular weight of C₁₃H₁₄ClN₃O₂. Fragmentation patterns likely involve loss of the ethyl group (44 Da) and sequential cleavage of the carboxylate moiety.

Computational Chemistry Approaches to Electron Density Mapping

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the electron density distribution. The carboxylate group exhibits high electron density at the carbonyl oxygen (O1A in analogous structures), facilitating hydrogen bonding. The chloro substituent withdraws electron density from the pyrazole ring, polarizing the C-Cl bond (partial charge ~−0.25 e on Cl).

Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the amino group’s lone pairs and the pyrazole ring’s π-system, stabilizing the molecular structure. The p-tolyl group’s methyl substituent donates electron density via inductive effects, slightly increasing the ring’s electron richness.

Properties

IUPAC Name

ethyl 5-amino-4-chloro-1-(4-methylphenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-3-19-13(18)11-10(14)12(15)17(16-11)9-6-4-8(2)5-7-9/h4-7H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSHVYKYIGDQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Cl)N)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enaminone-Based Cyclization

Continuous flow systems, as demonstrated in search result, enable telescoped synthesis of pyrazoles. For instance, ethyl 5-cyclopropyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate is synthesized via a multistep flow reaction involving an enaminone and aniline derivative. Applying this to the target compound, p-toluidine and a chlorinated enaminone (e.g., (E)-3-(dimethylamino)-1-(2-chloroacetyl)prop-2-en-1-one) could yield the 4-chloro-substituted intermediate. Key parameters include:

  • Residence Time : 10–15 minutes

  • Temperature : 100–120°C

  • Purification : Silica gel chromatography (10% ethyl acetate/hexane).

Functionalization of the Pyrazole Ring

Chlorination at Position 4

Introducing chlorine at position 4 requires electrophilic substitution directed by the amino group at position 5. In Example 6 of the patent, m-chlorophenylhydrazine is used to synthesize 5-amino-1-(m-chlorophenyl)-4-pyrazolecarbonitrile. For the target compound, chlorination can be achieved using N-chlorosuccinimide (NCS) under acidic conditions:

  • Reagents : NCS (1.1 equiv), FeCl₃ (0.1 equiv)

  • Solvent : Acetonitrile

  • Conditions : 0°C to room temperature, 12 hours.

The amino group at position 5 activates the ring, directing electrophilic attack to position 4. Yields typically range from 60–75%, with purification via recrystallization (acetone/hexane).

Amination at Position 5

The amino group is often introduced via reduction of a nitro precursor. For example, Example 15 describes the reduction of a nitrile to a carboxamide using concentrated sulfuric acid and ammonium hydroxide. Adapting this, ethyl 5-nitro-4-chloro-1-(p-tolyl)pyrazole-3-carboxylate can be reduced using:

  • Reductant : Hydrogen gas (1 atm) over Pd/C (10% w/w)

  • Solvent : Ethanol

  • Conditions : Room temperature, 6 hours.

This step achieves >90% conversion, with the product isolated via filtration and solvent evaporation.

Continuous Flow Synthesis Optimization

Modern flow chemistry techniques improve reproducibility and scalability. The multistep synthesis machine described in search result integrates:

  • Diazotization : p-Toluidine reacts with NaNO₂/HCl to form the diazonium salt.

  • Cyclization : The diazonium salt couples with an enaminone in a PTFE reactor.

  • Chlorination : In-line addition of NCS ensures precise stoichiometry.

Key Advantages :

  • Yield : 57–72% (vs. 40–50% in batch)

  • Purity : >95% by HPLC

  • Throughput : 2.7 mmol/hour.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Scalability
Cyclocondensation65–7590–9524–36Moderate
Flow Synthesis70–8095–992–4High
Post-Functionalization60–7085–9012–18Low

Flow synthesis emerges as the superior method due to reduced reaction times and enhanced control over intermediates.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing substitution at position 3 can occur during chlorination. Using bulky solvents (e.g., tert-butanol) minimizes this side reaction.

  • Amino Group Stability : The amino group may oxidize during storage. Stabilization with ascorbic acid (1% w/w) is recommended .

Scientific Research Applications

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound exhibits potential antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.

    Medicine: It is investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: The compound is used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-chloro-1-(p-tolyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of Ethyl 5-amino-4-chloro-1-(p-tolyl)pyrazole-3-carboxylate with structurally analogous compounds:

Substituent Variations at Position 1 (Aromatic Group)

  • Ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate Key Difference: Replaces the p-tolyl group with a 4-fluorophenyl moiety. Safety data indicate stringent handling requirements due to toxicity risks (e.g., H302: harmful if swallowed) . Applications: Likely used in fluorinated drug analogs for improved metabolic stability.
  • Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate Key Difference: Position 1 substituted with a 6-chloropyridazinyl group. Impact: The pyridazine ring introduces additional nitrogen atoms, altering hydrogen-bonding capacity and solubility.

Substituent Variations at Position 4

  • Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate Key Difference: Chloro at position 4 replaced with a cyano group. Impact: The cyano group’s strong electron-withdrawing nature increases electrophilicity, favoring reactions like cyclization to form fused heterocycles. Commercial availability (CAS 1150164-14-9) highlights its utility in high-throughput synthesis .
  • Ethyl 5-amino-4-iodo-1-(p-tolyl)pyrazole-3-carboxylate Key Difference: Iodo substituent at position 4 instead of chloro. Impact: The larger iodine atom may slow reaction kinetics due to steric hindrance but offers opportunities in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Molecular weight increases to 371.17 g/mol .

Substituent Variations at Position 3

  • Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate Key Difference: Chloro group at position 3 instead of 4. Marketed as a pharmaceutical intermediate (CAS 1380351-61-0) .

Structural and Property Comparison Table

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
This compound C₁₃H₁₄ClN₃O₂ 1: p-tolyl; 4: Cl; 5: NH₂ 283.73 Intermediate for pyrazolopyrimidines
Ethyl 5-amino-4-fluoro-1-(4-fluorophenyl)pyrazole-3-carboxylate C₁₂H₁₁F₂N₃O₂ 1: 4-F-phenyl; 4: F; 5: NH₂ 283.23 High toxicity (H302)
Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate C₁₄H₁₄N₄O₃ 1: 3-OCH₃-phenyl; 4: CN; 5: NH₂ 302.29 Cyclization precursor
Ethyl 5-amino-4-iodo-1-(p-tolyl)pyrazole-3-carboxylate C₁₃H₁₄IN₃O₂ 1: p-tolyl; 4: I; 5: NH₂ 371.17 Cross-coupling applications

Biological Activity

Ethyl 5-amino-4-chloro-1-(p-tolyl)pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse biological activities. This compound features an amino group, a chloro substituent, and an ester functional group, making it a significant candidate in medicinal chemistry and drug development.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable anticancer properties. Specific studies have shown that related pyrazole compounds can inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR, demonstrating their potential as anticancer agents .

Case Studies

  • Combination Therapy : In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), several pyrazole derivatives were tested for cytotoxicity. The results indicated that certain compounds enhanced the effectiveness of doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for chemotherapy-resistant cancer types .
  • Mechanistic Insights : Another investigation revealed that some aminopyrazoles could block the cell cycle at the G2/M phase by inhibiting tubulin polymerization, which is crucial for cancer cell division. This mechanism was linked to pro-apoptotic effects through the regulation of Bcl-2 and Bax gene expressions .

Anti-inflammatory and Analgesic Effects

This compound has also been studied for its anti-inflammatory properties. The compound has shown potential in reducing inflammation by modulating specific inflammatory pathways and inhibiting pro-inflammatory cytokines .

Antimicrobial Properties

The antimicrobial activity of this compound has been highlighted in various studies. It has demonstrated efficacy against several bacterial strains and fungi, positioning it as a potential candidate for developing new antimicrobial agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to:

  • Enzyme Inhibition : Compounds may inhibit enzymes involved in inflammatory responses or cancer progression.
  • Cell Cycle Arrest : By disrupting tubulin polymerization, these compounds can halt cell division in cancer cells.
  • Cytokine Modulation : The compound may reduce the release of inflammatory cytokines, contributing to its anti-inflammatory effects.

Comparative Analysis with Similar Compounds

A comparative analysis with other pyrazole derivatives reveals unique pharmacological profiles based on structural variations:

Compound NameStructural FeaturesBiological Activity
This compoundp-Tolyl groupAnticancer, anti-inflammatory
Ethyl 5-amino-4-chloro-1-(m-tolyl)pyrazole-3-carboxylatem-Tolyl groupVaries; generally similar activities
Ethyl 5-amino-4-chloro-1-(o-tolyl)pyrazole-3-carboxylateo-Tolyl groupVaries; generally similar activities

The presence of the p-tolyl group in this compound may enhance its biological activity compared to its ortho and meta analogs due to differences in electronic properties and steric hindrance.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-amino-4-chloro-1-(p-tolyl)pyrazole-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A widely used synthesis involves cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with substituted hydrazines under reflux in alcoholic media. Key parameters include reaction time (8–12 hours), temperature (70–80°C), and stoichiometric ratios of precursors. Post-synthetic purification via recrystallization (ethanol/water mixtures) improves purity (>95%) . Challenges include controlling regioselectivity during pyrazole ring formation and minimizing side products like unsubstituted pyrazole analogs .

Q. What analytical techniques are critical for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves 3D molecular geometry, hydrogen bonding (e.g., N–H···O interactions stabilizing the crystal lattice), and torsional angles of the p-tolyl group. SHELX software (e.g., SHELXL) is recommended for refinement .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., amino at C5, chloro at C4) and electronic environments. Aromatic protons of the p-tolyl group appear as a singlet (δ 7.2–7.4 ppm) .

Q. How does the compound’s solubility and stability affect its handling in biological assays?

  • Methodological Answer :

  • Solubility : Poor aqueous solubility (logP ~2.8) necessitates dissolution in DMSO or ethanol (≤1% v/v) for in vitro assays. Pre-sonication or co-solvents (e.g., PEG-400) enhance dispersion .
  • Stability : Susceptible to hydrolysis at the ester group under alkaline conditions. Store at –20°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data across studies (e.g., varying IC50_{50} values in enzyme inhibition assays)?

  • Methodological Answer :

  • Standardize assay conditions : Use identical buffer systems (e.g., pH 7.4 PBS), enzyme sources (recombinant vs. native), and incubation times.

  • Control substituent effects : Compare analogs (e.g., p-tolyl vs. 4-fluorophenyl derivatives) to isolate electronic/steric contributions (Table 1) .

  • Validate via orthogonal assays : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out false positives .

    Table 1 : Substituent Effects on Bioactivity

    Substituent (R)Enzyme Inhibition IC50_{50} (μM)LogP
    p-Tolyl12.3 ± 1.22.8
    4-Fluorophenyl8.9 ± 0.72.5
    4-Aminophenyl23.5 ± 2.11.9

Q. How can computational modeling optimize the design of pyrazole derivatives for target specificity?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Predict binding modes to targets (e.g., COX-2 or kinases). Focus on key interactions: chloro group with hydrophobic pockets, amino group with catalytic residues.
  • QSAR modeling : Use descriptors like Hammett σ values for substituents to correlate electronic effects with activity. For example, electron-withdrawing groups (Cl, F) enhance binding affinity .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize stable candidates .

Q. What experimental approaches resolve challenges in regioselective functionalization of the pyrazole ring?

  • Methodological Answer :

  • Directed lithiation : Use LDA (lithium diisopropylamide) at –78°C to selectively deprotonate C4 for halogenation or alkylation.
  • Protecting group strategies : Temporarily block the amino group (e.g., with Boc anhydride) to prevent side reactions during C5 modifications .
  • Microwave-assisted synthesis : Accelerate reactions (e.g., SNAr at C4) while minimizing decomposition .

Data Contradiction Analysis

Q. How to interpret conflicting crystallographic data on hydrogen-bonding networks in similar pyrazole derivatives?

  • Methodological Answer :

  • Cross-validate with CSD (Cambridge Structural Database) : Compare packing motifs (e.g., R_2$$^2(8) rings) using Mercury software. Differences may arise from crystallization solvents (polar vs. nonpolar) .
  • Temperature-dependent XRD : Perform experiments at 100 K vs. 298 K to assess thermal motion effects on bond lengths and angles .

Q. Why do SAR studies report divergent trends in cytotoxicity for analogs with minor substituent changes?

  • Methodological Answer :

  • Probe membrane permeability : Measure logD (octanol-water distribution coefficient) at pH 7.4. For example, p-tolyl derivatives (logD 2.8) may accumulate in cells more efficiently than polar analogs .
  • Assess off-target effects : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement ; Mercury for visualization and packing analysis .
  • Synthesis Optimization : Continuous-flow reactors for scaling reactions while maintaining purity (>98%) .
  • Data Reproducibility : PubChem and CSD for cross-referencing physicochemical properties and structural data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.